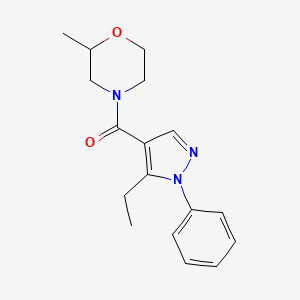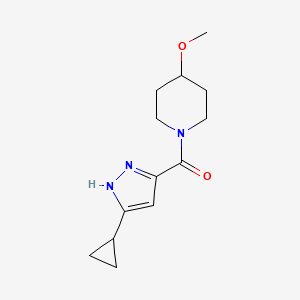
N-tert-butyl-2-methyl-5-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-methyl-5-methylsulfanylbenzamide, also known as BMT-1, is a synthetic compound that has been extensively studied for its potential medicinal properties. This compound belongs to the class of benzamides and has shown promising results in various scientific research studies. In
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-methyl-5-methylsulfanylbenzamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-tert-butyl-2-methyl-5-methylsulfanylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-tert-butyl-2-methyl-5-methylsulfanylbenzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-tert-butyl-2-methyl-5-methylsulfanylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune system. In addition, N-tert-butyl-2-methyl-5-methylsulfanylbenzamide has been shown to exhibit antiviral and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-butyl-2-methyl-5-methylsulfanylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, N-tert-butyl-2-methyl-5-methylsulfanylbenzamide has been extensively studied for its potential medicinal properties, and there is a significant amount of scientific research available on this compound. However, there are also some limitations to using N-tert-butyl-2-methyl-5-methylsulfanylbenzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-tert-butyl-2-methyl-5-methylsulfanylbenzamide. One potential direction is to further explore its anticancer properties and investigate its potential as a therapeutic agent for various types of cancer. Another potential direction is to investigate its antiviral and antifungal activities and explore its potential as a treatment for viral and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of N-tert-butyl-2-methyl-5-methylsulfanylbenzamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-tert-butyl-2-methyl-5-methylsulfanylbenzamide involves the reaction of 2-methyl-5-methylsulfanylbenzoic acid with tert-butylamine and carbonyldiimidazole. The reaction takes place in anhydrous dichloromethane under inert atmosphere, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-methyl-5-methylsulfanylbenzamide has been extensively studied for its potential medicinal properties. It has been shown to exhibit anticancer, antiviral, and antifungal activities. In addition, N-tert-butyl-2-methyl-5-methylsulfanylbenzamide has been shown to modulate the immune system and inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
N-tert-butyl-2-methyl-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-6-7-10(16-5)8-11(9)12(15)14-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMOCJZIZFIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)





![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)